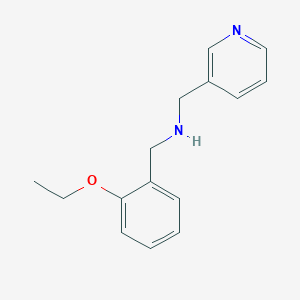

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic compound. It contains an ethoxybenzyl group, a pyridinyl group, and an amine group. The ethoxybenzyl group consists of a benzene ring with an ethoxy (CH3CH2O-) group attached. The pyridinyl group is a nitrogen-containing aromatic ring, and the amine group (-NH2) is a basic functional group composed of a nitrogen atom attached to hydrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ethoxybenzyl group, the formation of the pyridinyl group, and the attachment of the amine group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The benzene ring in the ethoxybenzyl group and the pyridinyl group are both aromatic and planar, while the amine group is a basic functional group that can participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The amine group can participate in acid-base reactions, the aromatic rings can undergo electrophilic aromatic substitution reactions, and the ether group in the ethoxybenzyl group can undergo reactions with strong acids .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, the ether and amine groups could influence its solubility in different solvents, and the amine group could make it a base .Aplicaciones Científicas De Investigación

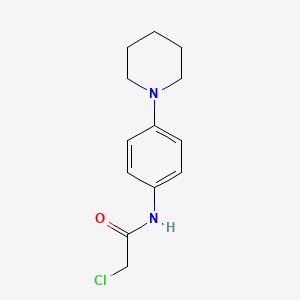

Functional Chemical Groups in CNS Drug Synthesis

Studies have identified functional chemical groups, including heterocycles with nitrogen, which form a significant class of organic compounds used in synthesizing compounds with potential Central Nervous System (CNS) activity. These chemical groups serve as lead molecules for developing drugs that could affect the CNS, ranging from depressive to euphoric effects to convulsion, indicating the broad therapeutic potential of these compounds in treating various neurological disorders (Saganuwan, 2017).

Advances in Heterocyclic Aromatic Amines

Heterocyclic aromatic amines (HAAs) have been extensively studied for their formation, analysis, and mitigation in food processing. HAAs are generated primarily in meat products during thermal processing and have potential carcinogenic properties. The review also covers the metabolism of HAAs in humans and the implications for food safety, suggesting a need for controlling HAAs intake through dietary measures to promote human health (Xiaoqian Chen et al., 2020).

Biogenic Amines in Food Safety

Biogenic amines in foods are reviewed, with a focus on their formation, analysis, and implications for food safety. These compounds, including histamine, putrescine, and cadaverine, are important indicators of food freshness and spoilage. The analysis of biogenic amines is crucial due to their toxicity and role as hygiene indicators, with various analytical methods such as HPLC and GC being employed for their quantification (Önal, 2007).

PFAS Removal with Amine-Functionalized Sorbents

The application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water is critically reviewed. These sorbents, leveraging electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, offer promising solutions for controlling PFAS in municipal water and wastewater treatment. This review underscores the potential of aminated sorbents in addressing environmental contamination issues related to persistent organic pollutants (Ateia et al., 2019).

Mecanismo De Acción

Target of Action

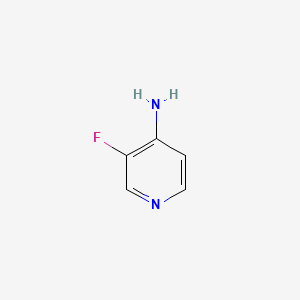

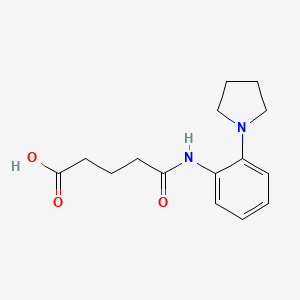

It is structurally similar to n-methoxybenzyls, a group of toxic phenylethylamine derivatives of the 2c family compounds . These compounds are known to be potent serotonin 5-HT 2A receptor agonist hallucinogens .

Mode of Action

Based on its structural similarity to n-methoxybenzyls, it may interact with the serotonin 5-ht 2a receptors . This interaction could lead to changes in the receptor’s activity, potentially resulting in hallucinogenic effects .

Biochemical Pathways

Compounds that act on the serotonin 5-ht 2a receptors can affect various downstream pathways, including those involved in mood regulation and perception .

Pharmacokinetics

A structurally similar compound has been shown to have high gi absorption and low bbb permeability . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and bioavailability .

Result of Action

Compounds that act as serotonin 5-ht 2a receptor agonists can lead to profound changes in perception and cognition .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-18-15-8-4-3-7-14(15)12-17-11-13-6-5-9-16-10-13/h3-10,17H,2,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNAEXNJGSTGIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)